

Dehydro Nifedipine-13C,d3 Internal Standard: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Dehydro Nifedipine-13C,d3**

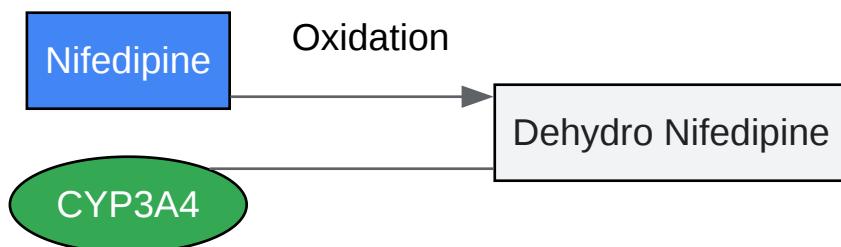
Cat. No.: **B12363714**

[Get Quote](#)

An in-depth technical guide for researchers, scientists, and drug development professionals on the core chemical properties and analytical applications of **Dehydro Nifedipine-13C,d3** internal standard.

Dehydro Nifedipine-13C,d3 is a stable isotope-labeled internal standard used in bioanalytical and pharmacokinetic studies to ensure the accuracy and precision of quantifying Nifedipine and its primary metabolite, Dehydro Nifedipine. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and the metabolic pathway of its parent compound.

Core Chemical Properties


Dehydro Nifedipine-13C,d3 is a derivative of Dehydro Nifedipine, the main metabolite of the calcium channel blocker Nifedipine. The incorporation of one carbon-13 atom and three deuterium atoms provides a distinct mass difference from the endogenous analyte, making it an ideal internal standard for mass spectrometry-based assays.

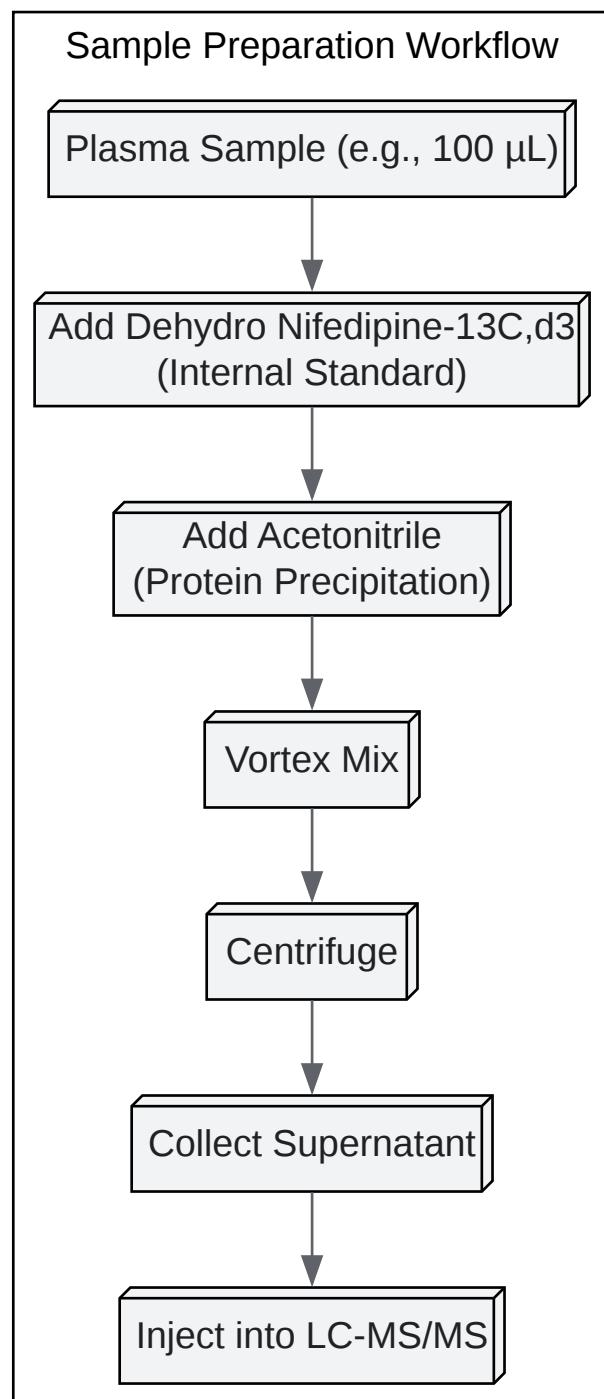
Property	Value	Source/Calculation
Chemical Name	2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic acid, dimethyl ester-13C,d3	Based on Dehydro Nifedipine structure
Chemical Formula	$C_{16}^{13}CH_{13}D_3N_2O_6$	Deduced from Dehydro Nifedipine formula ($C_{17}H_{16}N_2O_6$)
Molecular Weight	348.34 g/mol	Calculated
Monoisotopic Mass	348.1345 u	Calculated
CAS Number	325484-33-1	[1]
Appearance	Pale yellow solid (presumed)	Based on Dehydro Nifedipine
Solubility	Soluble in Ethanol, DMF, and DMSO. Poor water solubility.	[2]
Storage	Long-term storage is recommended at -20°C. May be stored at room temperature for short-term only.	[2]

Note on Molecular Weight Calculation: The molecular weight of unlabeled Dehydro Nifedipine ($C_{17}H_{16}N_2O_6$) is approximately 344.32 g/mol. [\[3\]](#) The isotopic labeling introduces one ^{13}C atom (replacing a ^{12}C atom, adding ~ 1.003 Da) and three deuterium atoms (replacing three 1H atoms, adding ~ 3.024 Da). Therefore, the calculated molecular weight of Dehydro Nifedipine- $^{13}C,d_3$ is approximately $344.32 + 1.003 + 3.024 = 348.347$ g/mol.

Metabolic Pathway of Nifedipine

Nifedipine is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme to its inactive metabolite, Dehydro Nifedipine. [\[1\]](#) This metabolic pathway is crucial in understanding the pharmacokinetics of Nifedipine and the relevance of quantifying Dehydro Nifedipine in biological samples.

[Click to download full resolution via product page](#)


Metabolic conversion of Nifedipine to Dehydro Nifedipine.

Experimental Protocol: Quantification of Dehydro Nifedipine in Human Plasma using LC-MS/MS

This section outlines a typical experimental protocol for the quantification of Dehydro Nifedipine in human plasma using **Dehydro Nifedipine-13C,d3** as an internal standard. This protocol is a composite based on established methods for analyzing Nifedipine and its metabolites.

Sample Preparation (Protein Precipitation)

A simple protein precipitation method is effective for extracting Dehydro Nifedipine from plasma samples.

[Click to download full resolution via product page](#)

Workflow for plasma sample preparation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following are representative LC-MS/MS parameters for the analysis of Dehydro Nifedipine.

Table 2: LC-MS/MS Parameters

Parameter	Recommended Condition
LC System	High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column	C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3 µm particle size)
Mobile Phase	Acetonitrile and water with 0.1% formic acid or an ammonium acetate buffer
Gradient	A gradient elution is typically used to separate the analyte from matrix components.
Flow Rate	0.2 - 0.5 mL/min
Injection Volume	5 - 20 µL
MS System	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI) in positive ion mode
Scan Type	Multiple Reaction Monitoring (MRM)

Mass Spectrometry Transitions (MRM)

The following are the predicted MRM transitions for Dehydro Nifedipine and its stable isotope-labeled internal standard. The exact values may require optimization on the specific mass spectrometer used.

Table 3: Predicted MRM Transitions

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Dehydro Nifedipine	345.1	313.1, 285.1
Dehydro Nifedipine-13C,d3	349.1	317.1, 289.1

Rationale for Predicted Transitions: The precursor ion corresponds to the protonated molecule $[M+H]^+$. The product ions are generated from the fragmentation of the precursor ion in the collision cell of the mass spectrometer. Common fragmentation pathways for dihydropyridine-type compounds involve the loss of a methoxy group (-OCH₃, 31 Da) and subsequent loss of carbon monoxide (-CO, 28 Da). The mass shift of +4 Da in the internal standard is reflected in both the precursor and product ions.

Conclusion

Dehydro Nifedipine-13C,d3 serves as a reliable internal standard for the accurate quantification of Dehydro Nifedipine in biological matrices. Its chemical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and chromatographic analysis, while its distinct mass allows for precise detection by mass spectrometry. The experimental protocols outlined in this guide provide a robust framework for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and clinical analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Toronto Research Chemicals 25MG Dehydronitroso Nifedipine, Quantity: 25mg | Fisher Scientific [fishersci.fi]
- 3. caymanchem.com [caymanchem.com]

- To cite this document: BenchChem. [Dehydro Nifedipine-13C,d3 Internal Standard: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12363714#chemical-properties-of-dehydro-nifedipine-13c-d3-internal-standard>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com